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Compound of Interest

Compound Name: 1-Bromo-3,4-difluorobenzene-d3

Cat. No.: B12393064 Get Quote

CAS Number: 1219799-14-0 Molecular Formula: C₆D₃BrF₂ Synonyms: 1-Bromo-3,4-

difluorobenzene-2,5,6-d3

This technical guide provides a comprehensive overview of 1-Bromo-3,4-difluorobenzene-d3,

a deuterated isotopologue of 1-Bromo-3,4-difluorobenzene. This document is intended for

researchers, scientists, and professionals in drug development and medicinal chemistry who

utilize stable isotope-labeled compounds as internal standards, tracers, or as part of strategies

to enhance the metabolic stability of pharmacologically active molecules.

Introduction to Deuterated Compounds in Research
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a significant role in

modern pharmaceutical research and development. The replacement of hydrogen with

deuterium in a molecule can lead to the kinetic isotope effect (KIE), where the C-D bond is

stronger than the C-H bond. This increased bond strength can slow down metabolic processes

that involve the cleavage of this bond, potentially leading to a longer drug half-life, reduced

formation of toxic metabolites, and an improved pharmacokinetic profile.[1][2] Furthermore,

deuterated compounds are invaluable as internal standards for quantitative analysis by Nuclear

Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid

Chromatography-Mass Spectrometry (LC-MS), as they are chemically identical to the non-

labeled analog but distinguishable by mass.

1-Bromo-3,4-difluorobenzene-d3 is the deuterium-labeled version of 1-Bromo-3,4-

difluorobenzene. While specific research applications for the deuterated version are not widely
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published, its unlabeled counterpart is a known intermediate in the synthesis of

pharmaceuticals and agrochemicals.[3][4][5]

Physicochemical Properties
Detailed experimental data for 1-Bromo-3,4-difluorobenzene-d3 is not readily available in

published literature. However, the physicochemical properties are expected to be very similar to

its unlabeled counterpart, 1-Bromo-3,4-difluorobenzene (CAS: 348-61-8). The primary

difference will be in the molecular weight.

Table 1: Physicochemical Data

Property
1-Bromo-3,4-
difluorobenzene-d3

1-Bromo-3,4-
difluorobenzene
(unlabeled)

CAS Number 1219799-14-0[6] 348-61-8[5]

Molecular Formula C₆D₃BrF₂[6] C₆H₃BrF₂[3]

Molecular Weight ~196.01 g/mol [7] 192.99 g/mol [3]

Appearance Colorless Liquid (presumed)
Colorless to light yellow

liquid[3]

Melting Point Not available -4 °C[3]

Boiling Point Not available 150-151 °C[3]

Density Not available 1.707 g/mL at 25 °C[3]

Refractive Index Not available n20/D 1.505[3]

Purity (Isotopic) ≥98 atom % D (typical) N/A

Synthesis
A specific, detailed experimental protocol for the synthesis of 1-Bromo-3,4-difluorobenzene-
d3 is not available in peer-reviewed literature. However, its synthesis would likely involve the

introduction of deuterium into the 1-bromo-3,4-difluorobenzene scaffold. General methods for

deuterium labeling of aromatic compounds include:
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Acid- or base-catalyzed hydrogen-deuterium exchange: This involves treating the unlabeled

compound with a deuterium source, such as deuterated acid (e.g., D₂SO₄) or deuterated

water (D₂O) under conditions that promote electrophilic or nucleophilic aromatic substitution.

Metal-catalyzed deuterium exchange: Transition metal catalysts, such as palladium or

iridium, can facilitate the exchange of aromatic protons with deuterium from a deuterium

source.

Synthesis from deuterated precursors: Building the molecule from smaller, already

deuterated starting materials.

For the unlabeled 1-Bromo-3,4-difluorobenzene, synthetic routes often involve the bromination

of 1,2-difluorobenzene or the diazotization of a corresponding aniline followed by a

Sandmeyer-type reaction.

Applications in Research and Drug Development
While specific examples of the use of 1-Bromo-3,4-difluorobenzene-d3 are scarce in the

literature, its primary applications can be inferred from the properties of deuterated compounds

and the utility of its unlabeled analog.

Use as an Internal Standard
Due to its mass difference, 1-Bromo-3,4-difluorobenzene-d3 is an ideal internal standard for

the quantification of 1-Bromo-3,4-difluorobenzene in various matrices. In drug synthesis, it is

crucial to monitor the presence and concentration of intermediates, and a deuterated standard

allows for accurate quantification by mass spectrometry.

Workflow for using 1-Bromo-3,4-difluorobenzene-d3 as an internal standard.

Role in Medicinal Chemistry
The unlabeled 1-Bromo-3,4-difluorobenzene serves as a building block for more complex

molecules, including active pharmaceutical ingredients (APIs).[3][4] The bromine atom can be

readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form

new carbon-carbon or carbon-heteroatom bonds. The difluoro-substitution pattern is a common

motif in medicinal chemistry, as fluorine can modulate properties like lipophilicity, metabolic

stability, and binding affinity.
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When developing a drug candidate that contains the 1-bromo-3,4-difluorophenyl moiety,

researchers might synthesize the deuterated analog to investigate its metabolic fate. If

metabolism occurs at one of the deuterated positions, the kinetic isotope effect may slow down

this process, leading to a more stable compound.

Drug Candidate with
1-Bromo-3,4-difluorophenyl-d3 moiety

Phase I Metabolism
(e.g., CYP450 oxidation at D-labeled site)

Increased Parent
Drug Exposure

Metabolite
(Slower formation due to KIE)

Excretion

Click to download full resolution via product page

Conceptual pathway showing the impact of deuteration on drug metabolism.

Experimental Protocols
As specific experimental protocols for the use of 1-Bromo-3,4-difluorobenzene-d3 are not

publicly available, a general protocol for a Suzuki cross-coupling reaction using the unlabeled

analog is provided below to illustrate a potential synthetic application. The deuterated version

would be expected to behave similarly in this type of reaction.

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol is for illustrative purposes and would require optimization for specific substrates.

Reaction Setup:
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To an oven-dried flask, add 1-bromo-3,4-difluorobenzene (1.0 eq.), the desired boronic

acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05

eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three

times.

Solvent Addition:

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and

water, via syringe.

Reaction:

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

starting material is consumed, as monitored by TLC or GC-MS.

Work-up:

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel to yield the desired

coupled product.

Conclusion
1-Bromo-3,4-difluorobenzene-d3 is a valuable tool for researchers in analytical chemistry,

drug discovery, and medicinal chemistry. While detailed application notes and spectral data are

not widely disseminated, its utility as an internal standard and in metabolic stability studies can

be inferred from the principles of stable isotope labeling. As the field of deuterated drugs
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continues to grow, the demand for such labeled building blocks is likely to increase, potentially

leading to more publicly available data in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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